Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester
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Overview
Description
Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester is an organic compound with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.2909 g/mol . This compound is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with a (4-methoxyphenyl)methyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester typically involves the esterification of cyclohexanecarboxylic acid with (4-methoxyphenyl)methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid, (4-methoxyphenyl)carboxylic acid.
Reduction: Cyclohexanemethanol, (4-methoxyphenyl)methyl ester.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The methoxy group on the phenyl ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, which lacks the ester and methoxy groups.
Cyclohexanecarboxylic acid, methyl ester: Similar ester but with a methyl group instead of a (4-methoxyphenyl)methyl group.
Cyclohexanecarboxylic acid, (4-hydroxyphenyl)methyl ester: Similar structure but with a hydroxy group instead of a methoxy group
Uniqueness
Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester is unique due to the presence of both the cyclohexane ring and the (4-methoxyphenyl)methyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
648857-97-0 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl cyclohexanecarboxylate |
InChI |
InChI=1S/C15H20O3/c1-17-14-9-7-12(8-10-14)11-18-15(16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 |
InChI Key |
KKZBAVKSMGPTCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2CCCCC2 |
Origin of Product |
United States |
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